

Veralipride vs. Placebo: A Comparative Efficacy Guide for Menopausal Symptom Management

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Veralipride

Cat. No.: B1683490

[Get Quote](#)

This guide provides an objective comparison of the efficacy of **veralipride**, a non-hormonal antidopaminergic agent, against a placebo for the treatment of vasomotor and psycho-functional symptoms associated with menopause. The data presented is synthesized from multiple clinical studies to inform researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the key quantitative outcomes from double-blind, placebo-controlled clinical trials investigating the efficacy of **veralipride**.

Efficacy Endpoint	Veralipride Group	Placebo Group	Statistical Significance	Source(s)
Reduction in Hot Flushes (Sudden Flushes)	80% of patients (32 out of 40) reported "excellent or good" results.	48.5% of patients (17 out of 35) reported "excellent or good" results.	$p < 0.01$	[1]
Reduction in Psycho-functional Disorders	53.1% of patients (17 out of 32) showed "excellent or good" results in managing anxiety, irritability, and depressive syndrome.	25.8% of patients (8 out of 31) showed "excellent or good" results.	$p < 0.05$	[1]
Overall Reduction in Vasomotor Symptoms	Veralipride induced a significant reduction in vasomotor symptoms.[2]	Veralipride was found to be more effective than placebo.[2]	$p < 0.05$	[2]
Objectively Recorded Hot Flushes	A significant reduction in objectively recorded hot flushes was observed.	No significant change was reported.	$p < 0.01$	

Elimination of Hot Flushes and Perspiration	Total elimination of symptoms was reported in 63% to 80% of patients treated with veralipride.	Data not specified.	Not specified
Range of Hot Flush Decrease	Studies report a decrease in hot flushes ranging from 48.0% to 89.9%, depending on the duration of use and administration method.	Data not specified.	Not specified

Experimental Protocols

The validation of **veralipride**'s efficacy has been established through multicentric, randomized, double-blind, placebo-controlled trials.

1. Study Design: The standard methodology involved a double-blind, randomized controlled trial design where participants were randomly assigned to receive either **veralipride** or a matching placebo. This design minimizes bias and allows for a direct comparison of the drug's effect against the placebo response.
2. Participant Characteristics: The study populations consisted of postmenopausal women experiencing climacteric symptoms, primarily vasomotor disturbances such as hot flashes. Participants were otherwise healthy and provided informed consent before enrollment.
3. Intervention and Dosage:
 - **Veralipride**: The typical therapeutic dosage administered was 100 mg per day.

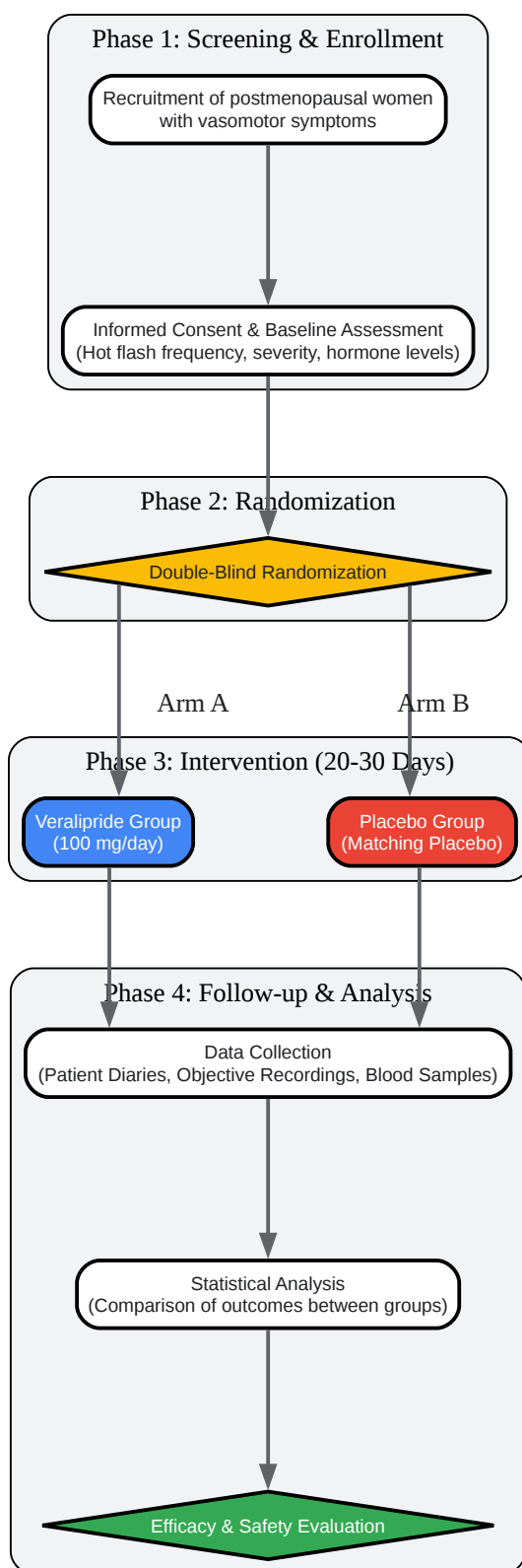
- **Treatment Duration:** The treatment period in these studies was generally short-term, often lasting for 20 to 30 days of continuous treatment. A common administration schedule was 100 mg/day for 20 days, followed by a 10-day drug-free interval, with recommendations for no more than three treatment cycles due to potential side effects.

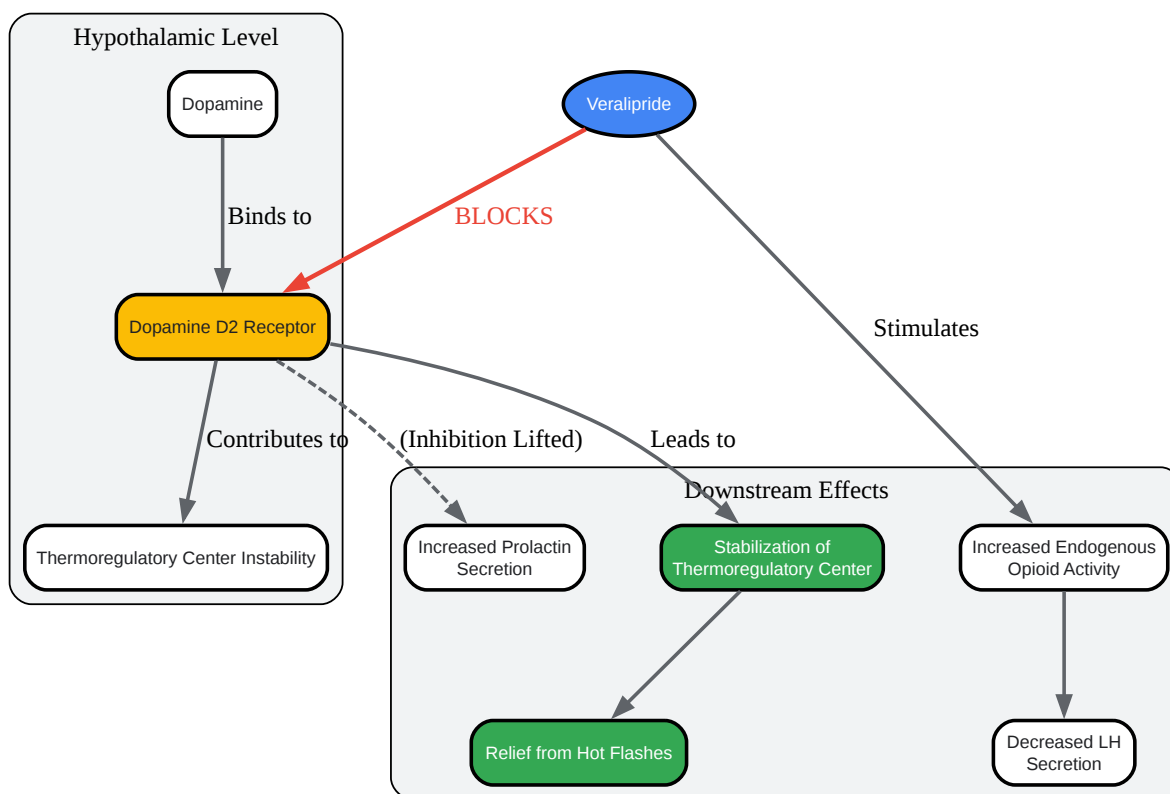
4. Outcome Measures:

- **Primary Endpoints:** The primary measures of efficacy were the frequency and severity of hot flashes. These were typically recorded by patients in daily diaries. In some studies, objective measurements such as cutaneous temperature recordings were used to corroborate subjective reports.
- **Secondary Endpoints:** Secondary outcomes included the assessment of psycho-functional disorders (e.g., anxiety, irritability) and hormonal changes, particularly plasma prolactin and luteinizing hormone (LH) levels.

Mandatory Visualizations

Experimental Workflow





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Non-hormonal therapy for menopausal disorders: results of a multicentric double-blind trial (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the dopamine antagonist veralipride on hot flushes and luteinizing hormone secretion in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Veralipride vs. Placebo: A Comparative Efficacy Guide for Menopausal Symptom Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683490#validating-the-efficacy-of-veralipride-against-a-placebo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com